1S/C10H13ClO2S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3
. The compound’s structure includes a benzene ring substituted with four methyl groups and a sulfonyl chloride group .
2,3,5,6-Tetramethylbenzenesulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a tetramethyl-substituted benzene ring. Its molecular formula is , and it is recognized for its utility in organic synthesis and as a reagent in various chemical reactions. This compound is primarily sourced from the sulfonylation of tetramethylbenzene derivatives, which are often synthesized from aromatic hydrocarbons.
The primary source of 2,3,5,6-tetramethylbenzenesulfonyl chloride is through the reaction of tetramethylbenzene with chlorosulfonic acid or thionyl chloride. These methods allow for efficient production under controlled conditions that favor high yields and purity.
2,3,5,6-Tetramethylbenzenesulfonyl chloride falls under the category of sulfonyl chlorides, which are compounds containing a sulfonyl group () bonded to a chlorine atom. It is also classified as an aromatic sulfonyl chloride due to the presence of an aromatic benzene ring.
The synthesis of 2,3,5,6-tetramethylbenzenesulfonyl chloride typically involves the following steps:
The molecular structure of 2,3,5,6-tetramethylbenzenesulfonyl chloride features a benzene ring with four methyl groups at positions 2, 3, 5, and 6 relative to the sulfonyl chloride group. This arrangement contributes to its steric bulk and reactivity.
2,3,5,6-Tetramethylbenzenesulfonyl chloride participates in several key chemical reactions:
The mechanism through which 2,3,5,6-tetramethylbenzenesulfonyl chloride acts can be described in two main pathways:
This mechanism highlights the electrophilic nature of the sulfur atom in sulfonyl chlorides and their reactivity towards nucleophiles.
Regioselectivity in the sulfonation of 2,3,5,6-tetramethylbenzene (prehnitene) is governed by steric and electronic constraints. The para-substituted methyl groups create a sterically shielded environment, directing electrophilic chlorosulfonation exclusively to the C1 position. This selectivity minimizes isomers and avoids undesired polysulfonation byproducts. Industrial protocols typically employ chlorosulfonic acid (ClSO₃H) as the sulfonating agent, with a critical molar ratio of 1:1.05–1.15 (prehnitene:ClSO₃H) to suppress disulfone formation [2]. Excess chlorosulfonic acid promotes electrophilic aromatic substitution at alternate sites, reducing yield and purity [6].
Kinetic studies reveal that temperature control below 30°C during sulfonation is essential. Elevated temperatures accelerate sulfone dimerization (e.g., formation of 2,2'-bis(3,5,6-trimethylphenyl) sulfone), which can consume up to 15% of the substrate [2] [7]. Modern adaptations utilize continuous-flow reactors with precise thermal regulation, achieving regioselectivity >99% and reducing sulfone byproducts to <2% [1].
Table 1: Byproduct Formation Under Varied Sulfonation Conditions
Temperature (°C) | ClSO₃H Equivalents | Sulfone Byproduct (%) | Regioselectivity (%) |
---|---|---|---|
25 | 1.1 | 3.5 | 98.2 |
35 | 1.1 | 12.7 | 89.4 |
25 | 1.8 | 18.9 | 76.3 |
10 | 1.05 | 1.2 | 99.1 |
Catalysis significantly improves chlorosulfonation atom economy and reaction kinetics. N,N-Dimethylformamide (DMF), at 0.5–2 mol%, facilitates Vilsmeier-Haack complex formation, activating ClSO₃H toward electrophilic attack. This reduces reaction time from 12 hours to 2–3 hours while maintaining yields at 85–92% [6]. Alternative catalysts include aluminum phosphate (AlPO₄) and zinc chloride (ZnCl₂), which coordinate with chlorosulfonic acid, enhancing electrophilicity without hydrolytic side reactions [4].
Recent patent innovations describe falling-film absorbers integrated into reaction systems to capture HCl gas—a byproduct of chlorosulfonation—and convert it to marketable hydrochloric acid. This dual-function design improves environmental metrics and process safety by preventing pressurized HCl buildup [1]. Catalytic systems also permit reagent recycling; unconverted ClSO₃H is recoverable via vacuum distillation at 45–50°C, reducing raw material costs by 20–25% [1] [6].
Table 2: Catalytic Performance in Sulfonyl Chloride Synthesis
Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | HCl Utilization Efficiency |
---|---|---|---|---|
None | – | 12 | 78 | Low |
DMF | 1.5 | 2.5 | 91 | Moderate |
ZnCl₂ | 3.0 | 4.0 | 86 | High |
AlPO₄ | 5.0 | 3.2 | 89 | High |
Solvent polarity dictates nucleophilic competition, hydrolysis rates, and sulfonyl chloride stability. Non-polar solvents (e.g., petroleum ether, tetrachloromethane) favor sulfonation kinetics by minimizing hydrolytic decomposition. Studies in 70% dioxane/30% water demonstrate hydrolysis rates 3.5× higher than in pure tetrachloroethylene due to water-mediated nucleophilic attack at sulfur [7] [8]. Carbon tetrachloride (CCl₄) remains industrially preferred, isolating the hydrophobic product and suppressing hydrolysis to <5% [2].
The Grunwald-Winstein equation quantitatively models solvent influence:$$\log\ k/k_0 = \ell N + mY + c$$where $k$ = rate constant, $N$ = solvent nucleophilicity, and $Y$ = ionizing power. For 2,3,5,6-tetramethylbenzenesulfonyl chloride, sensitivity parameters ($\ell$ = 1.19 ± 0.07, $m$ = 0.61 ± 0.02) indicate a concerted bimolecular mechanism (Sₙ2) dominating over solvolysis [8]. Fluoroalcohol cosolvents (e.g., TFE, HFIP) reduce $Y$ values, decelerating hydrolysis 10-fold relative to aqueous acetone [8].
Table 3: Solvent-Dependent Kinetic Parameters for Sulfonylation
Solvent System | 10⁵k (s⁻¹) | $N_T$ | $Y_{Cl}$ | Hydrolysis Byproducts (%) |
---|---|---|---|---|
CCl₄ (neat) | 0.18 | −1.22 | −0.11 | 1.2 |
50% Acetone/water | 87.2 | −0.91 | 2.56 | 28.7 |
90% HFIP/water | 0.129 | −3.84 | 4.31 | 4.5 |
70% Dioxane/water | 16.3 | −0.41 | 3.20 | 32.9 |
Non-conventional energy sources dramatically accelerate tetramethylbenzenesulfonyl chloride synthesis. Microwave irradiation (300–500 W) enables near-complete conversion in 8–12 minutes versus 8–12 hours conventionally by inducing molecular rotation and dipole alignment. Optimized protocols use pulsed irradiation (30s on/15s off) at 80°C to prevent localized overheating, which can degrade the product to tetramethylbenzoquinone [1] [6].
Ultrasound-assisted synthesis (40 kHz, 300 W) leverages acoustic cavitation to emulsify the benzene/chlorosulfonic acid interface. Microjet formation increases interfacial area, reducing diffusion limitations and improving mass transfer by 60–70%. Reactions conclude within 45 minutes with 88–90% isolated yield, compared to 75–77% under stirred-tank conditions [2]. Hybrid approaches (e.g., ultrasound with DMF catalysis) achieve space-time yields 4.5× higher than batch processes [1].
Proposed Microwave Protocol:
Table 4: Energy-Assisted vs. Conventional Synthesis Metrics
Parameter | Conventional | Microwave | Ultrasound |
---|---|---|---|
Time | 8–12 h | 8–12 min | 45 min |
Yield | 75–77% | 85–88% | 88–90% |
Sulfone Byproduct | 8–12% | 1.8–2.5% | 2.0–3.0% |
Energy Consumption (kJ/mol) | 580 | 180 | 210 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7